Thiomorpholin-3-imine hydrochloride

Physicochemical profiling Scaffold hopping Medicinal chemistry

Thiomorpholin-3-imine hydrochloride (CAS 179685-20-2; IUPAC: 3,6-dihydro-2H-1,4-thiazin-5-amine hydrochloride; MW 152.65 g/mol; C₄H₉ClN₂S) is a sulfur- and nitrogen-containing six-membered heterocyclic imine salt offered as a versatile small-molecule scaffold with a minimum purity of 95%. It is the direct thio analog of morpholin-3-ylideneamine hydrochloride (CAS 623564-41-0; MW 136.58 g/mol), where replacement of the ring oxygen with sulfur imparts distinct physicochemical and conformational properties documented through joint experimental and computational thermochemical studies by Freitas et al.

Molecular Formula C4H9ClN2S
Molecular Weight 152.64
CAS No. 179685-20-2
Cat. No. B2620834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholin-3-imine hydrochloride
CAS179685-20-2
Molecular FormulaC4H9ClN2S
Molecular Weight152.64
Structural Identifiers
SMILESC1CSCC(=N1)N.Cl
InChIInChI=1S/C4H8N2S.ClH/c5-4-3-7-2-1-6-4;/h1-3H2,(H2,5,6);1H
InChIKeySTHMLYNOSSMXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thiomorpholin-3-imine Hydrochloride (CAS 179685-20-2): A Bifunctional S,N-Heterocyclic Imine Building Block for NOS-Targeted and Chiral Thiomorpholine Synthesis


Thiomorpholin-3-imine hydrochloride (CAS 179685-20-2; IUPAC: 3,6-dihydro-2H-1,4-thiazin-5-amine hydrochloride; MW 152.65 g/mol; C₄H₉ClN₂S) is a sulfur- and nitrogen-containing six-membered heterocyclic imine salt offered as a versatile small-molecule scaffold with a minimum purity of 95% . It is the direct thio analog of morpholin-3-ylideneamine hydrochloride (CAS 623564-41-0; MW 136.58 g/mol), where replacement of the ring oxygen with sulfur imparts distinct physicochemical and conformational properties documented through joint experimental and computational thermochemical studies by Freitas et al. (2014) [1]. The compound carries a pre-installed cyclic imine (C=N) functionality at the 3-position, distinguishing it from fully saturated thiomorpholine (CAS 123-90-0) and positioning it as an advanced intermediate for cyclic amidine-based nitric oxide synthase (NOS) inhibitor programs as disclosed in Merck patent US 5,629,322 [2].

Why Morpholine-3-imine, Piperidine-3-imine, or Saturated Thiomorpholine Cannot Substitute Thiomorpholin-3-imine Hydrochloride in Scaffold-Driven Programs


The three structural features of thiomorpholin-3-imine hydrochloride—the ring sulfur atom, the pre-installed cyclic imine at position 3, and the hydrochloride salt form—collectively control its physicochemical profile, synthetic utility, and biological target engagement in ways that no single generic analog replicates. Replacing sulfur with oxygen (morpholin-3-imine, CAS 623564-41-0) reduces molecular weight by ~16 Da and shifts the pKa and logP of derived compounds, as the sulfur atom in thiomorpholine increases lipophilicity (logP ~0.65) relative to morpholine (logP −0.86), and the parent thiomorpholine exhibits a predicted pKaH of ~9.14 versus 8.33 for morpholine . This O→S replacement also alters the conformational energy landscape; Freitas et al. (2014) computed distinct stereoisomer energy profiles for the two isosteres [1]. Saturated thiomorpholine (CAS 123-90-0) lacks the imine handle required for direct elaboration into cyclic amidine pharmacophores, demanding additional oxidation or condensation steps that add synthetic complexity and reduce overall yield. The free-base form (5,6-dihydro-2H-1,4-thiazin-3-amine, CAS 73028-67-8, MW 116.19) is a reactive, air-sensitive liquid that complicates handling and long-term storage; its hydrochloride salt (MW 152.65) provides a stable, crystalline, weighable solid suited to parallel medicinal chemistry workflows . Piperidine-based imine analogs further diverge, as the absence of a heteroatom in the ring removes key hydrogen-bond acceptor capacity and alters basicity beyond the range tolerated by many thiomorpholine-optimized binding pockets. In aggregate, these differences mean that procurement decisions based solely on scaffold class or lowest-cost analog risk introducing uncontrolled variables across solubility, permeability, metabolic stability, and target affinity, ultimately undermining SAR continuity and project timelines.

Quantitative Differentiation Evidence for Thiomorpholin-3-imine Hydrochloride Relative to Key Analogs


Sulfur-for-Oxygen Heteroatom Replacement: pKa, logP, and Conformational Divergence vs. Morpholin-3-imine Hydrochloride

The replacement of the ring oxygen in morpholin-3-imine with sulfur produces a quantifiable shift in both basicity and lipophilicity of the parent scaffold. Thiomorpholine exhibits a predicted pKa (conjugate acid) of 9.14 ± 0.20, approximately 0.8 log units more basic than morpholine (pKa 8.33 at 25°C), and a logP of 0.65 versus −0.86 for morpholine—a difference of ~1.5 log units that translates to a roughly 30-fold increase in octanol/water partition . Freitas et al. (2014) further demonstrated that the O→S substitution alters the gas-phase proton affinity and the relative energies of conformational stereoisomers, with the larger sulfur atom (van der Waals radius 1.80 Å vs. 1.52 Å for oxygen) flattening the ring and modifying the accessible torsional space [1]. These differences are propagated into any derivative carrying the 3-imine functionality, making thiomorpholin-3-imine hydrochloride a distinct chemical starting point that cannot be mimicked by morpholin-3-imine hydrochloride (CAS 623564-41-0) without re-optimizing every downstream property.

Physicochemical profiling Scaffold hopping Medicinal chemistry

Pre-Installed Imine Functionality: Synthetic Step-Count Advantage over Saturated Thiomorpholine

Thiomorpholin-3-imine hydrochloride delivers the C=N imine bond pre-formed at the 3-position, eliminating the need for a separate imine-forming condensation or oxidation step required when starting from fully saturated thiomorpholine (CAS 123-90-0). In the context of cyclic amidine NOS inhibitor synthesis as disclosed in US Patent 5,629,322 (Merck & Co.), the thiomorpholine-based cyclic amidine pharmacophore is constructed around an existing imine or amidine functionality [1]. Starting from thiomorpholin-3-imine hydrochloride collapses what would otherwise be a multi-step sequence (thiomorpholine → N-protection → α-oxidation/imine formation → amidine elaboration) into fewer transformations with fewer protecting group manipulations. The commercial availability of thiomorpholin-3-imine hydrochloride at 95%+ purity (CymitQuimica, Chemenu) means the imine oxidation state is quality-controlled at the vendor level, reducing batch-to-batch variability in the customer's synthetic intermediate .

Organic synthesis Building block efficiency Cyclic amidine synthesis

Hydrochloride Salt Form: Crystalline Handling Advantage over the Free Base (CAS 73028-67-8)

Thiomorpholin-3-imine hydrochloride (MW 152.65) is supplied as a crystalline hydrochloride salt, in contrast to its free-base counterpart, 5,6-dihydro-2H-1,4-thiazin-3-amine (CAS 73028-67-8, MW 116.19), which is a free-flowing liquid with air sensitivity . Hydrochloride salt formation adds 36.46 g/mol (HCl) and typically raises the melting point substantially, converting the liquid free base into a solid that can be accurately weighed on automated platforms without solvent. The free base, with a predicted boiling point of ~264°C and vapor pressure of ~0.5 mmHg at 25°C, requires sealed, inert-atmosphere storage to prevent oxidative degradation of the imine and the thioether sulfur . The salt form mitigates both the volatility and air-sensitivity concerns, making it compatible with long-term compound library storage at ambient or refrigerated conditions, an essential criterion for procurement by screening and medicinal chemistry groups that manage thousands of building blocks simultaneously .

Compound management Salt selection Parallel synthesis

Chiral Thiomorpholine Synthesis: Imine Reductase Substrate Enabling Enantioselective Reduction with up to 99% ee

The 3,6-dihydro-2H-1,4-thiazine scaffold—the core structure of thiomorpholin-3-imine hydrochloride—has been validated as a substrate for imine reductase (IRED)-catalyzed enantioselective reduction by Nonnhoff et al. (2022) [1]. In this study, four prochiral and one chiral 3,6-dihydro-2H-1,4-thiazines were reduced using IRED biocatalysts with NADPH cofactor and a glucose dehydrogenase (GDH)-glucose regeneration system, yielding chiral thiomorpholines with a stereogenic center at the 3-position under mild conditions and with enantioselectivities of up to 99% ee [1]. This enzymatic transformation is inaccessible to fully saturated thiomorpholine, which lacks the reducible C=N bond. Although enantioselectivity data are reported for substituted 3,6-dihydro-2H-1,4-thiazine derivatives rather than the unsubstituted 3-imine itself, the core scaffold's acceptance by multiple IREDs demonstrates that thiomorpholin-3-imine hydrochloride can serve as a prochiral substrate entry point for generating enantioenriched thiomorpholine building blocks—a capability absent from morpholine-based imine scaffolds due to differing active-site interactions with the IRED enzyme panel [2].

Biocatalysis Chiral amines Imine reductase

Endogenous Ketimine Pathway Relevance: D-Amino Acid Oxidase Inhibition by Structural Analog Demonstrates Functional Importance of the Cyclic Imine in the 1,4-Thiazine Scaffold

The endogenous mammalian metabolite aminoethylcysteine-ketimine (AECK; 2H-1,4-thiazine-5,6-dihydro-3-carboxylic acid)—a naturally occurring 1,4-thiazine cyclic imine structurally related to thiomorpholin-3-imine—is a potent competitive inhibitor of D-amino acid oxidase (DAAO, EC 1.4.3.3) with a Ki of 3.3 × 10⁻⁷ M (330 nM), as reported by Ricci et al. (1983) [1]. In stark contrast, the reduced (saturated) analog thiomorpholine-2-carboxylic acid is a substrate for DAAO rather than an inhibitor, with a Ki of only 2 × 10⁻⁴ M (200 µM)—approximately 600-fold weaker binding [1]. This structure–activity relationship demonstrates that the cyclic imine (C=N) functionality within the 1,4-thiazine ring is the critical pharmacophoric element for high-affinity DAAO engagement. While thiomorpholin-3-imine hydrochloride (3-imine, no 3-carboxylate) has not itself been profiled against DAAO, the ~600-fold affinity differential between the imine (ketimine) and saturated forms establishes a class-level principle: replacing the imine with a saturated amine ablates high-affinity target binding in this enzyme system. This provides a mechanistic rationale for selecting the imine-containing scaffold over saturated thiomorpholine when exploring DAAO-related or other ketimine-recognizing biological targets [2].

Enzyme inhibition Ketimine biology D-amino acid oxidase

High-Value Application Scenarios for Thiomorpholin-3-imine Hydrochloride Rooted in Quantitative Differentiation Evidence


Cyclic Amidine-Based Nitric Oxide Synthase (NOS) Inhibitor Lead Optimization

The Merck patent US 5,629,322 explicitly claims cyclic amidine analogs incorporating thiomorpholine-derived rings as NOS inhibitors for neurodegenerative, inflammatory, and gastrointestinal motility disorders [1]. Thiomorpholin-3-imine hydrochloride provides the pre-installed imine handle required for direct amidine elaboration, collapsing multi-step synthetic sequences and enabling rapid SAR expansion around the sulfur-containing ring. The distinct pKa and logP of the S-heterocycle (pKaH ~9.14 vs. 8.33 for morpholine; logP 0.65 vs. −0.86) further differentiate CNS penetration potential in nNOS-targeted programs . Procurement of this specific scaffold is warranted over morpholine-based analogs when brain penetrance or enhanced lipophilicity is desired for the final amidine product.

Biocatalytic Synthesis of Enantiopure 3-Substituted Thiomorpholine Libraries

As demonstrated by Nonnhoff et al. (2022), 3,6-dihydro-2H-1,4-thiazines are accepted substrates for imine reductase (IRED) enzymes, yielding chiral thiomorpholines with up to 99% enantiomeric excess under mild aqueous conditions with cofactor recycling [2]. Thiomorpholin-3-imine hydrochloride serves as the entry point for generating diverse enantioenriched 3-substituted thiomorpholines without stoichiometric chiral auxiliaries or chromatographic resolution. This is especially relevant for fragment-based drug discovery and DNA-encoded library (DEL) synthesis where enantiopure, three-dimensional building blocks command a premium over flat or racemic alternatives.

D-Amino Acid Oxidase (DAAO) Inhibitor Discovery Leveraging the Ketimine Pharmacophore

The structural analog aminoethylcysteine-ketimine inhibits DAAO with Ki = 330 nM, whereas its reduced (saturated) form shows ~600-fold weaker affinity (Ki = 200 µM) [3]. This establishes the cyclic imine as a pharmacophoric requirement for high-affinity DAAO engagement. Thiomorpholin-3-imine hydrochloride retains this critical C=N functionality and can be elaborated with diverse substituents at the ring nitrogen or 3-position to explore DAAO SAR. Procuring the imine-containing scaffold rather than saturated thiomorpholine is essential for any DAAO-targeted program, as saturation ablates the key binding interaction.

Automated Parallel Synthesis and Compound Library Production Requiring Stable, Weighable Building Blocks

Unlike the free-base form (CAS 73028-67-8), which is a liquid with air sensitivity and a boiling point near 264°C, the hydrochloride salt is a crystalline solid compatible with automated solid-dispensing workstations . This physical-state advantage directly supports high-throughput parallel library synthesis where accurate, reproducible weighing of hundreds to thousands of building blocks is a prerequisite. The 95%+ purity specification from multiple commercial suppliers ensures that the imine oxidation state is quality-controlled at the source, reducing downstream purification burden .

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